3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Description
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is a brominated salt derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry due to its broad pharmacological activities . The core imidazo[1,2-a]pyridine moiety is known for its role in drugs such as zolpidem (a hypnotic) and zolimidine (an anti-ulcer agent) . The hydrobromide salt enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-6-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWMYKHKGDPCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-49-7 | |
| Record name | 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of 2-Aminopyridine with α-Bromo-β-Keto Esters
One of the most efficient routes involves the reaction of 2-aminopyridine derivatives with α-bromo-β-keto esters under solvent-free or catalyst-free conditions. This method yields substituted imidazo[1,2-a]pyridines with high regioselectivity and yields.
Procedure: 2-Aminopyridine is reacted with an α-bromo-β-keto ester (e.g., ethyl 2-bromo-3-oxobutanoate) at elevated temperatures (around 55–60 °C) without solvents or catalysts. The reaction proceeds rapidly (10–30 minutes) and cleanly, often under microwave irradiation to enhance yield and reduce time.
Mechanism: The nucleophilic nitrogen of 2-aminopyridine attacks the α-bromo carbonyl compound, forming an intermediate that undergoes dehydration and intramolecular cyclization with loss of hydrogen bromide to yield the imidazo[1,2-a]pyridine core (Scheme 2 in).
Yields: Reported yields range from 85% to 95% for various substituted derivatives, including 3-methyl-substituted products.
Metal-Free Direct Synthesis Using α-Haloketones
Studies have demonstrated catalyst- and solvent-free condensation of 2-aminopyridines with α-haloketones (such as α-bromoacetophenones) to synthesize imidazo[1,2-a]pyridines efficiently.
Conditions: The reaction is conducted by stirring equimolar amounts of 2-aminopyridine and α-haloketone at approximately 60 °C with vigorous stirring, without additional catalysts or solvents.
Advantages: This green chemistry approach avoids toxic catalysts and solvents, simplifies purification, and provides good to excellent yields (Table 2 in).
Purification: After reaction completion, the product is washed with dehydrated alcohol or ethyl acetate, followed by vacuum evaporation and silica gel column chromatography for pure isolation.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation has been employed to accelerate the synthesis of 3-methylimidazo[1,2-a]pyridine derivatives.
Hydrobromide Salt Formation
The hydrobromide salt of 3-methylimidazo[1,2-a]pyridin-6-amine is typically prepared by treating the free base with hydrobromic acid in an appropriate solvent, followed by crystallization.
- Notes: This salt formation enhances compound stability and solubility, important for biological applications. Specific details on hydrobromide salt preparation are less frequently detailed but follow standard acid-base salt formation protocols.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with α-bromo-β-keto esters (solvent-free) | 2-Aminopyridine + α-bromo-β-keto ester | 55–60 °C, 10–30 min, neat | 85–95 | Microwave-assisted improves speed |
| Catalyst- and solvent-free condensation | 2-Aminopyridine + α-haloketones | 60 °C, stirring, no catalyst | Good to excellent | Green chemistry, simple purification |
| Microwave-assisted synthesis | Same as above | Microwave irradiation, neat | 85–95 | Rapid, clean reaction |
| Hydrobromide salt formation | Free base + HBr | Standard acid-base reaction | Quantitative | Enhances stability and solubility |
Detailed Research Findings and Mechanistic Insights
The nucleophilic substitution of the bromide by the pyridine nitrogen is the key initial step, followed by intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.
Microwave irradiation provides energy-efficient heating that accelerates the reaction without compromising yield or selectivity.
Metal-free and catalyst-free protocols align with green chemistry principles, avoiding toxic catalysts and solvents, and often use water or solvent-free conditions, which are environmentally benign.
The hydrobromide salt formation is a straightforward acid-base reaction that improves the physicochemical properties of the compound for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is a member of the imidazo[1,2-a]pyridine class, known for their diverse biological activities. The hydrobromide form enhances its solubility and stability, making it suitable for various applications. The compound interacts with specific enzymes and receptors, influencing cellular processes through:
- Binding to DNA : It forms DNA adducts, which can lead to mutagenic effects.
- Interaction with Cytochrome P450 enzymes : This interaction plays a crucial role in the metabolism of xenobiotics and endogenous compounds.
- Induction of oxidative stress : This leads to the activation of stress response pathways in cells.
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
In biological research, this compound serves as a probe to study biological pathways and interactions. It assists in understanding cellular mechanisms and the effects of different stimuli on cell function.
Medicine
The compound shows promise as a therapeutic agent, particularly in the development of anti-tuberculosis drugs. Recent studies highlight its efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).
Case Study: Anti-Tuberculosis Activity
A study reported that imidazo[1,2-a]pyridine analogues exhibited significant activity against MDR-TB strains, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain . These compounds were identified through high-throughput screening methods and demonstrated non-cytotoxicity against various cell lines .
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Imidazo[1,2-a]pyridine derivatives vary in substitution patterns, which significantly influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis:
Reactivity and Pharmacological Potential
- 3-Methyl Substitution : Blocks electrophilic attacks at the 3-position, redirecting reactivity to the 2-position (e.g., bromination with NBS in chloroform) .
- Halogenated Derivatives: Bromo/chloro analogs (e.g., 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide) serve as intermediates for antitrypanosomal agents .
- Amino-Substituted Analogs: 6- and 8-amino derivatives (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) show promise as kinase inhibitors .
Physicochemical Properties
- Collision Cross-Section (CCS) : 2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide has a predicted CCS of 144.2 Ų (M+H)+, aiding in analytical characterization .
- Solubility : Hydrobromide salts generally exhibit improved aqueous solubility compared to free bases, critical for drug formulation .
Key Research Findings and Challenges
- Synthetic Challenges: Nitration and halogenation of 3-substituted imidazo[1,2-a]pyridines require harsh conditions (e.g., reflux for 96 hours in ethanol) , limiting scalability.
- Biological Activity: While 6-amino derivatives are explored for kinase inhibition, the 3-methyl analog lacks reported pharmacological data, highlighting a research gap .
Biological Activity
Overview
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its significant biological activities. This compound is particularly noted for its interactions with various biological systems, including enzymes and receptors, leading to diverse cellular effects.
The biological activity of this compound is primarily mediated through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound's binding to these enzymes can lead to the formation of reactive intermediates, which may interact with DNA and proteins, potentially resulting in mutagenic effects.
Cellular Effects
The compound influences several cellular processes:
- Oxidative Stress : It induces oxidative stress in cells, activating various stress response pathways.
- Gene Expression : Alters gene expression profiles, which can affect cell proliferation and apoptosis.
- Cell Signaling : Modulates cell signaling pathways critical for maintaining cellular homeostasis.
This compound exhibits notable biochemical properties:
- Cytotoxicity : Demonstrates cytotoxic effects against various cancer cell lines, including colon cancer cells (HT-29 and Caco-2) without significant toxicity to normal white blood cells .
- Mechanism of Induced Cell Death : The induced apoptosis in cancer cells is mediated by the release of cytochrome c from mitochondria and activation of caspases 3 and 8, indicating a mitochondrial pathway involvement in apoptosis .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that specific substituents on the imidazo[1,2-a]pyridine scaffold can significantly influence its potency against different biological targets.
| Compound | C2 Substituent | C6 Substituent | Mtb MIC90 (μg/mL) | Activity |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | High |
| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | Very High |
| 3a | BnNMe | Ph | 1 | High |
This table highlights the minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Mtb), indicating that specific substitutions can enhance antimicrobial activity significantly.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the imidazo[1,2-a]pyridine class:
- Antimycobacterial Activity : A series of derivatives showed potent activity against Mycobacterium tuberculosis with nanomolar MIC values. One study reported that certain derivatives significantly reduced bacterial burden in infected mouse models .
- Inhibition of Glutamine Synthetase : Compounds related to this class have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase, with one derivative exhibiting an IC50 value of 0.38 µM, which is significantly more potent than existing inhibitors .
- Anticancer Activity : Research has demonstrated that imidazo[1,2-a]pyridines exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of cell proliferation in various cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide?
The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or esters). For example, cyclization of 2-aminoimidazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the imidazo[1,2-a]pyridine core. Hydrobromide salt formation is achieved by treating the free base with HBr in a polar solvent like ethanol or methanol . Optimization of reaction time and temperature is critical to minimize byproducts, as noted in studies on analogous imidazo[1,2-a]pyrimidines .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
A combination of techniques is essential:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl group at position 3 and amine at position 6) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in amine groups at ~3300 cm⁻¹) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity, with deviations <5 ppm confirming structural integrity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrobromide salt form, using software like SHELXL for refinement .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions for synthesizing this compound to improve yield and purity?
Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps, while ethanol is ideal for salt formation .
- Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) can accelerate imidazole ring closure .
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, room temperature for salt formation) reduces decomposition .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity .
Q. What strategies are recommended for resolving discrepancies between crystallographic and solution-phase spectroscopic data for this compound?
Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Dynamic NMR Analysis : Probe temperature-dependent spectra to identify rotamers or tautomers in solution .
- DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) structures to assess intramolecular interactions .
- Variable-Temperature X-ray Studies : Capture thermal motion and lattice effects influencing bond lengths/angles .
- Solvent Screening in Crystallization : Test solvents with varying polarity (e.g., acetonitrile vs. THF) to isolate polymorphs .
Q. How can researchers evaluate the pharmacological potential of this compound based on structural analogs?
While direct data on this compound is limited, analogs suggest:
- Targeted Assays : Screen for kinase inhibition (e.g., CDKs) or antimicrobial activity using protocols for imidazo[1,2-a]pyridine derivatives .
- SAR (Structure-Activity Relationship) Studies : Modify the methyl or amine groups and compare bioactivity trends .
- ADME Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize lead optimization .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate NMR and crystallographic data by repeating experiments under standardized conditions (e.g., 298 K for NMR, 100 K for XRD) .
- Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) meticulously, as minor variations impact salt stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
